molecular formula C23H27N3O4S2 B2503716 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325978-73-2

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2503716
CAS No.: 325978-73-2
M. Wt: 473.61
InChI Key: JPZUHTMEPFTIFO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and an N-linked 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-4-14-26(15-5-2)32(28,29)20-12-8-18(9-13-20)22(27)25-23-24-21(16-31-23)17-6-10-19(30-3)11-7-17/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZUHTMEPFTIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Alkylation

The introduction of dipropyl groups to the sulfonamide moiety begins with 4-sulfamoylbenzoic acid. Treatment with propyl bromide in the presence of a base such as potassium carbonate facilitates alkylation. The reaction typically proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Reaction Conditions :

  • Substrate : 4-Sulfamoylbenzoic acid (1 equiv)
  • Alkylating Agent : Propyl bromide (2.2 equiv)
  • Base : K₂CO₃ (2.5 equiv)
  • Solvent : DMF
  • Temperature : 80°C
  • Yield : 72–85%

Acyl Chloride Formation

The carboxylic acid group is activated using thionyl chloride (SOCl₂). Heating 4-(dipropylsulfamoyl)benzoic acid with excess SOCl₂ under reflux in anhydrous dichloromethane (DCM) for 2–3 hours achieves quantitative conversion to the acyl chloride.

Procedure :

  • Reactants : 4-(Dipropylsulfamoyl)benzoic acid (1 equiv), SOCl₂ (3 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : Reflux (40°C)
  • Duration : 2 hours
  • Yield : >95%

Synthesis of 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine

Cyclization via Microwave-Assisted Synthesis

A highly efficient method involves the cyclocondensation of 4-methoxybenzaldehyde with 2-aminothiophenol under microwave irradiation. This solvent-free approach reduces reaction time from hours to minutes while improving yields.

Optimized Protocol :

  • Substrates : 4-Methoxybenzaldehyde (1 equiv), 2-aminothiophenol (1 equiv)
  • Catalyst : None required
  • Conditions : Microwave irradiation, 300 W
  • Temperature : 120°C
  • Duration : 10 minutes
  • Yield : 89%

Alternative Route Using Phenacyl Bromide

For regioselective thiazole formation, phenacyl bromide reacts with aroyl isothiocyanates in the presence of primary amines. This three-component reaction constructs the thiazole ring while introducing the 4-methoxyphenyl substituent.

Representative Procedure :

  • Reactants : Phenacyl bromide (1 equiv), 4-methoxybenzoyl isothiocyanate (1 equiv), ammonia solution (1 equiv)
  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Duration : 24 hours
  • Yield : 68%

Amide Coupling: Final Assembly of the Target Compound

The acyl chloride intermediate reacts with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under basic conditions to form the amide bond. Triethylamine (TEA) or pyridine is typically employed to scavenge HCl.

Standard Protocol :

  • Acyl Chloride : 4-(Dipropylsulfamoyl)benzoyl chloride (1 equiv)
  • Amine : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (1 equiv)
  • Base : TEA (2 equiv)
  • Solvent : Anhydrous THF or DCM
  • Temperature : 0°C → room temperature
  • Duration : 4–6 hours
  • Yield : 75–82%

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Time Key Advantage
Thiazole formation Microwave cyclization 89 10 min Rapid, solvent-free
Thiazole formation Phenacyl bromide route 68 24 h Regioselective
Acyl chloride synthesis SOCl₂ activation >95 2 h Quantitative conversion
Amide coupling TEA-mediated 82 6 h Scalable

Optimization Challenges and Solutions

  • Thiazole Ring Instability : Prolonged heating during cyclization may degrade the thiazole. Microwave methods mitigate this by shortening reaction times.
  • Acyl Chloride Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Use of molecular sieves or inert atmospheres is recommended.
  • Byproduct Formation : Excess propyl bromide in sulfonamide alkylation leads to over-alkylation. Stoichiometric control and slow addition minimize this.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .

Comparison with Similar Compounds

Variations in the Sulfamoyl Substituent

  • The 4-nitrophenyl group on the thiazole introduces strong electron-withdrawing effects, which may influence target binding . 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide (): The bis(2-methoxyethyl) group enhances hydrophilicity compared to dipropylsulfamoyl, likely improving aqueous solubility. The 4-methylphenyl substituent on the thiazole increases steric bulk, which may affect binding pocket interactions .

Modifications in the Thiazole Ring Substituent

  • 4-Methoxyphenyl vs.
  • 4-Nitrophenyl and 4-Methylphenyl Analogs: 4-(Dipropylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (hypothetical analog): The nitro group’s electron-withdrawing nature could enhance electrophilic interactions but may reduce metabolic stability . N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide (): Demonstrates 129.23% activity (p<0.05), suggesting methyl groups may optimize steric fit in certain biological targets .

Core Heterocycle Replacements

  • Thiazole vs. Oxadiazole: 4-(Dipropylsulfamoyl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide (): Replacing thiazole with oxadiazole alters electronic properties and hydrogen-bonding capacity. LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives exhibit antifungal activity, highlighting the importance of heterocycle choice in biological function .

Data Tables

Table 2: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
4-(Dipropylsulfamoyl)-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide 527.656 4.2 0.12
4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide 485.52 3.8 0.25
4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide 541.67 2.9 1.1

Biological Activity

The compound 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Structure

The chemical structure of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 394.56 g/mol

Physical Properties

PropertyValue
Density1.2483 g/cm³
Melting Point194-196 °C
SolubilitySlightly soluble in ethanol; insoluble in water

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole-based compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound is hypothesized to possess similar activities due to its structural analogies.

Anticancer Properties

The thiazole moiety has been linked to anticancer activity. Compounds containing thiazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Specific studies have reported that thiazole derivatives can target multiple signaling pathways involved in tumor growth .

The proposed mechanism for the biological activity of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Interaction with Receptors : The thiazole and benzamide components may interact with specific cellular receptors, modulating signaling pathways that lead to antiproliferative effects.

Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of thiazole derivatives was conducted, where 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide was tested against standard bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies involving cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cytotoxicity at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, supporting its role as a potential anticancer agent.

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